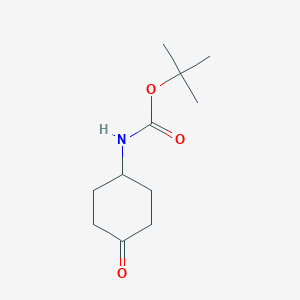

N-4-Boc-aminocyclohexanone

描述

属性

IUPAC Name |

tert-butyl N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVFPGFWUKBXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363711 | |

| Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179321-49-4 | |

| Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-oxocyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of tert-Butyl (4-oxocyclohexyl)carbamate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .

化学反应分析

Types of Reactions

tert-Butyl (4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

科学研究应用

Medicinal Chemistry

N-4-Boc-aminocyclohexanone has shown promise in the field of medicinal chemistry, particularly in drug development targeting various diseases, including cancer and neurological disorders.

Antiproliferative Activity

Research indicates that this compound exhibits significant biological activity as an antiproliferative agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy. The mechanism of action involves interference with cellular signaling pathways related to cell growth and proliferation .

Drug Development

The compound is utilized in the synthesis of novel drug candidates due to its structural characteristics. It serves as a building block for creating more complex molecules that can target specific biological pathways. For instance, it has been employed in the development of compounds aimed at treating neurological disorders, leveraging its ability to modify amine functionalities selectively .

Organic Synthesis

This compound plays a crucial role as an intermediate in various organic synthesis processes.

Peptide Synthesis

The Boc protecting group allows for the selective modification of other functional groups within the molecule while preserving the amine functionality. This property is particularly useful in peptide synthesis, where maintaining the integrity of amino groups is essential for constructing complex peptide structures .

Synthesis of Bio-Inspired Compounds

Recent studies have highlighted its utility in synthesizing bio-inspired compounds with potential therapeutic applications. For example, it has been used in the Stork-enamine alkylation strategy to produce novel tricyclic spirolactams with significant yields . These compounds may exhibit unique biological activities due to their complex structures.

作用机制

The mechanism of action of tert-Butyl (4-oxocyclohexyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

相似化合物的比较

Table 1: Key Compounds for Comparison

Detailed Comparative Analysis

This compound vs. trans-N-4-Boc-aminocyclohexanol

- Structural Differences: The former has a ketone group, while the latter contains a hydroxyl group. This difference dictates their reactivity: this compound undergoes nucleophilic additions (e.g., Grignard reactions) at the carbonyl carbon . trans-N-4-Boc-aminocyclohexanol participates in oxidation reactions to regenerate ketones or esterifications .

- Stereochemical Impact : The trans configuration in the alcohol derivative enhances rigidity, making it useful in designing conformationally restricted peptides .

This compound vs. 4-n-Alloc-aminocyclohexanone

This compound vs. N-Boc-3-aza-heptan-1-one

Stereochemical Analysis

- NMR studies differentiate cis and trans isomers of Boc-protected aminocyclohexanols, with distinct chemical shifts for C1 and C4 protons .

- For this compound, the ketone group simplifies stereochemical analysis compared to alcohol derivatives .

Stability and Purification

- This compound is purified via column chromatography or crystallization with organic acids (e.g., 3,3-DPPA) .

- Its Boc group remains intact during these processes, unlike Alloc-protected analogs, which require inert atmospheres for stability .

生物活性

N-4-Boc-aminocyclohexanone (CAS number 179321-49-4) is a synthetic organic compound notable for its significant biological activity, particularly as an antiproliferative agent. This article explores its biological properties, synthesis, and potential therapeutic applications.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that the compound inhibits cell proliferation by interfering with specific cellular signaling pathways involved in tumor growth. This mechanism positions it as a candidate for further pharmacological investigation aimed at cancer therapy.

Key Findings:

- Inhibition of Cancer Cell Proliferation: Studies suggest that this compound effectively reduces the viability of cancer cells, potentially through apoptosis induction or cell cycle arrest.

- Mechanistic Insights: The compound appears to disrupt critical signaling pathways, which may include those related to growth factor receptors and downstream effectors involved in cell survival and proliferation.

Synthesis Methods

Several methods have been developed for synthesizing this compound, highlighting its accessibility for research and industrial applications. Commonly employed techniques include:

- Grignard Reaction: The reaction of tert-butoxycarbonyl-protected 4-aminocyclohexanone with methylmagnesium bromide produces various isomers, including cis- and trans-4-Boc-amino-cyclohexanols.

- Enzymatic Methods: Recent studies have explored enzyme-catalyzed transformations to achieve regioselectivity in the synthesis of cyclohexanol derivatives from precursors like 1,4-cyclohexanedione .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other Boc-protected amines, which influences its biological activity. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-aminopentane | Pentane backbone with a Boc-protected amine | Simpler structure; less steric hindrance |

| N-Boc-aminoheptane | Heptane backbone with a Boc-protected amine | Longer carbon chain; different reactivity |

| 4-Aminobutyric acid | Shorter chain; no Boc protection | Biological activity as a neurotransmitter |

| 2-Aminobenzyl alcohol | Aromatic ring; hydroxyl group present | Different functional groups affecting reactivity |

The cyclohexane ring structure combined with the Boc protecting group enhances the stability and reactivity of this compound compared to these similar compounds.

Study on Antiproliferative Activity

A pivotal study investigated the antiproliferative effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, particularly in breast and colon cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.

Results Summary:

- Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values: Approximately 25 µM for MCF-7 and 30 µM for HT-29 after 48 hours of treatment.

These findings support the potential use of this compound as a therapeutic agent in oncology .

常见问题

Q. What are the standard synthetic routes for preparing N-4-Boc-aminocyclohexanone, and what are their efficiency metrics?

this compound is typically synthesized via Boc-protection of 4-aminocyclohexanone. A common method involves reacting 4-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF. Reaction efficiency depends on stoichiometry (1.2–1.5 equivalents of Boc₂O) and temperature (0–25°C). Yields range from 70–85%, with purity confirmed by HPLC (>98%) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Key characterization methods include:

- NMR : H NMR should show tert-butyl protons at δ 1.4 ppm (singlet) and cyclohexanone carbonyl resonance at δ 208–210 ppm in C NMR.

- Melting Point : The compound melts at 114–118°C (decomposition may occur above 120°C) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention times should match reference standards .

Q. What are the critical storage conditions to maintain compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers. Prolonged exposure to moisture or heat (>30°C) accelerates Boc-group cleavage, leading to free amine formation. Stability studies indicate <5% degradation over 12 months under optimal conditions .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexanone ring influence reactivity in downstream reactions?

The equatorial vs. axial orientation of the Boc-protected amine affects nucleophilic substitution and hydrogen-bonding interactions. For example, trans-4-(Boc-amino)cyclohexyl tosylate (derived from this compound) shows higher reactivity in SN2 reactions due to reduced steric hindrance in the trans configuration . Computational modeling (DFT) can predict transition-state energies for stereochemical outcomes .

Q. What strategies resolve contradictions in reaction yields when using this compound as a ketone precursor?

Yield discrepancies often arise from:

- Competitive side reactions : E.g., over-Boc protection or ring-opening under acidic/basic conditions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote decomposition.

Mitigation involves optimizing reaction time (monitored by TLC) and using scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How can researchers design experiments to study the compound’s stability under catalytic hydrogenation conditions?

Design a controlled hydrogenation setup with Pd/C or Raney Ni at 1–3 bar H₂ pressure in ethanol. Monitor Boc-group retention via LC-MS at intervals (0, 1, 3, 6 hours). Compare with controls lacking catalysts. Data shows >90% Boc retention at 25°C but rapid cleavage (>50% in 1 hour) at 50°C .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate this compound from its degradation products?

Q. How should researchers address low yields in Suzuki-Miyaura couplings involving this compound-derived intermediates?

Common pitfalls include:

- Pd leaching : Use Pd(OAc)₂ with XPhos ligands to enhance catalyst stability.

- Steric hindrance : Replace bulky aryl boronic acids with smaller substrates.

Yield improvements (from 40% to 65%) are achievable by tuning ligand-to-metal ratios (2:1) and reaction temperature (80–100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。